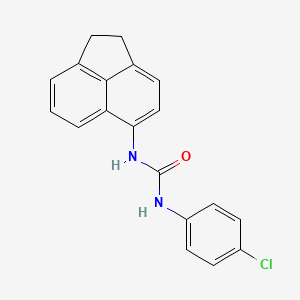
1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-(4-chlorophenyl)-N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide” is a chemical compound with the molecular formula C23H16ClNO2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 373.83 . Other physical and chemical properties like boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Corrosion Inhibition
One significant application of derivatives similar to "1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea" is in the field of corrosion inhibition. For instance, derivatives have been investigated for their effectiveness in protecting mild steel from corrosion in acidic environments. These studies reveal that such compounds exhibit good performance as corrosion inhibitors, with their efficiency increasing with higher concentration and lower temperature. These inhibitors act by forming a protective adsorbed film on the metal surface, with adsorption obeying the Langmuir isotherm. This application is crucial for extending the life of metal structures and components in industrial settings (Bahrami & Hosseini, 2012).
Organic Synthesis and Biological Activity
Another application lies in the synthesis and biological evaluation of novel derivatives. These compounds have been synthesized and assessed for their biological activities, including antitumor properties. Such research provides insights into the potential pharmaceutical applications of these chemicals and contributes to the development of new therapeutic agents. For example, novel thiazolyl urea derivatives exhibit promising antitumor activities, highlighting the versatility of these compounds in medicinal chemistry (Ling et al., 2008).
Molecular Structure and Optical Properties
The study of the molecular structure and optical properties of such compounds is crucial for the development of new materials with potential applications in nonlinear optics and electronic devices. Investigations into the electronic, optical, and nonlinear optical properties of these derivatives can lead to the discovery of materials with superior performance for use in optoelectronics and photonics. For instance, derivatives have been assessed for their second and third harmonic generation properties, demonstrating potential as materials for optoelectronic device fabrication (Shkir et al., 2018).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-14-7-9-15(10-8-14)21-19(23)22-17-11-6-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUWMCXQHWKMTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride](/img/structure/B2393221.png)
![10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2393223.png)
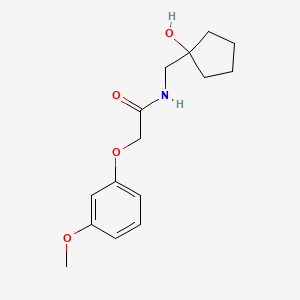
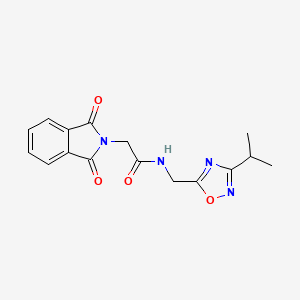
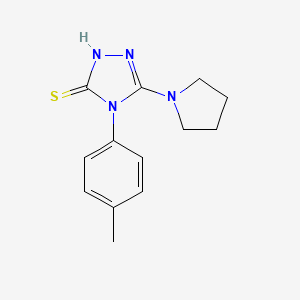
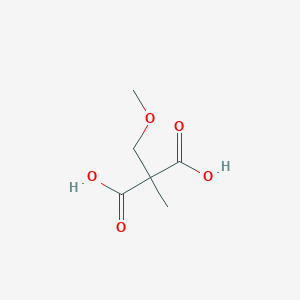
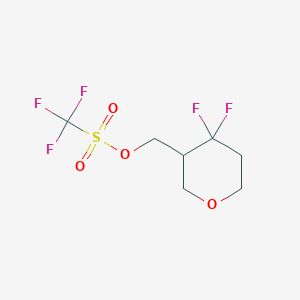
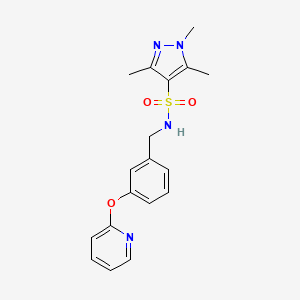
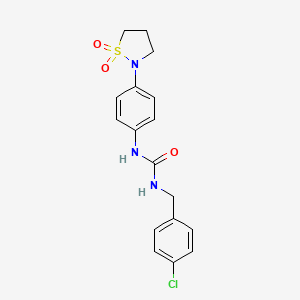


![2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2393240.png)
![8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2393241.png)
![4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2393243.png)